molecular formula C8H16ClN B6230874 4-azaspiro[2.6]nonane hydrochloride CAS No. 1820618-20-9

4-azaspiro[2.6]nonane hydrochloride

Cat. No.: B6230874
CAS No.: 1820618-20-9
M. Wt: 161.7
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azaspiro[2.6]nonane hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic amine, which is then converted to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-azaspiro[2.6]nonane hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction yields the corresponding amine .

Scientific Research Applications

4-azaspiro[2.6]nonane hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-azaspiro[2.6]nonane hydrochloride involves its interaction with specific molecular targets in biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-azaspiro[2.6]nonane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

1820618-20-9

Molecular Formula

C8H16ClN

Molecular Weight

161.7

Purity

95

Origin of Product

United States

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